molecular formula C7H10BrN3 B1373298 5-Bromo-N-propylpyrimidin-2-amine CAS No. 1187385-92-7

5-Bromo-N-propylpyrimidin-2-amine

Cat. No.: B1373298
CAS No.: 1187385-92-7
M. Wt: 216.08 g/mol
InChI Key: LKPSCRPSLFEGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-propylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10BrN3. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their diverse pharmacological properties, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-N-propylpyrimidin-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in nucleotide metabolism, potentially inhibiting or modifying their activity. These interactions can affect the overall metabolic pathways within the cell, leading to changes in the synthesis and degradation of nucleotides .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli. Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This compound may also interact with transcription factors, leading to changes in gene expression. The molecular mechanism of this compound involves the disruption of normal cellular processes, resulting in altered cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of nucleotides, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on other metabolic pathways, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution of this compound can affect its biological activity and the extent of its effects on cellular processes .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications play a role in directing this compound to particular organelles. The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-propylpyrimidin-2-amine typically involves the bromination of N-propylpyrimidin-2-amine. One common method is the direct bromination of the pyrimidine ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-propylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-propylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit protein kinases and exhibit anti-inflammatory effects makes it particularly valuable in pharmacological research and drug development.

Properties

IUPAC Name

5-bromo-N-propylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-2-3-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPSCRPSLFEGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675149
Record name 5-Bromo-N-propylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-92-7
Record name 5-Bromo-N-propylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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